3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione

Description

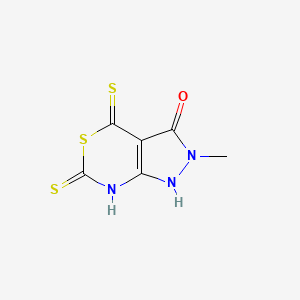

3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione is a heterocyclic compound featuring a fused pyrazolo-thiazine core with hydroxyl, methyl, and dithione functional groups. First synthesized in 1978 by G. Auzzi et al., its structure was confirmed via spectroscopic methods, revealing a zwitterionic (anphionic) configuration due to proton transfer between the hydroxyl and thione groups . The compound exhibits reactivity with alkylating agents, forming derivatives that retain the fused heterocyclic backbone.

Properties

CAS No. |

68640-86-8 |

|---|---|

Molecular Formula |

C6H5N3OS3 |

Molecular Weight |

231.3 g/mol |

IUPAC Name |

2-methyl-4,6-bis(sulfanylidene)-1,7-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |

InChI |

InChI=1S/C6H5N3OS3/c1-9-4(10)2-3(8-9)7-6(12)13-5(2)11/h8H,1H3,(H,7,12) |

InChI Key |

HSVDTJMOAYMFJI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(N1)NC(=S)SC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione typically involves the annulation of the pyrazole ring to the thiazine ring. This can be achieved through various synthetic routes, including:

Cyclization Reactions: Starting from appropriate pyrazole and thiazine precursors, cyclization reactions can be employed under acidic or basic conditions to form the fused ring system.

Condensation Reactions: Condensation of pyrazole derivatives with thioamides or thioesters under controlled conditions can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazine derivatives.

Substitution: Substituted pyrazolo[3,4-d][1,3]thiazine derivatives.

Scientific Research Applications

3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, topoisomerase II alpha inhibitor, and inhibitor of signaling pathways involved in cancer progression.

Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylpyrazolo[3,4-d][1,3]thiazine-4,6(2H,7H)-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of topoisomerase II alpha, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it may interfere with signaling pathways, such as the Hedgehog signaling cascade, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione can be contextualized against related pyrazolo-thiazine derivatives. Below is a comparative analysis based on substituent effects, reactivity, and biological activity:

Table 1: Comparative Properties of Pyrazolo-Thiazine Derivatives

| Compound Name | Substituents | Reactivity with Alkylating Agents | Biological Activity | Key Structural Features |

|---|---|---|---|---|

| 3-Hydroxy-2-methyl-2,7-dihydropyrazolo... | -OH, -CH₃, -S⁻ | Forms stable N-alkyl derivatives | Moderate antimicrobial | Zwitterionic, fused thiazine core |

| 2-Ethyl-4,6-dithione derivative [2] | -C₂H₅, -S⁻ | Rapid alkylation at S-sites | High cytotoxicity | Non-zwitterionic, planar structure |

| 3-Methoxy-2-phenyl analog [2] | -OCH₃, -C₆H₅ | Low reactivity | Inactive | Steric hindrance from phenyl |

| 4,6-Dithiolone variant [Hypothetical] | -SH, -CH₃ | Unstable under alkylation | Not tested | Thiol-thione tautomerism |

Key Findings :

Substituent Effects: The zwitterionic nature of the target compound enhances solubility and stabilizes intermediates during alkylation, unlike non-zwitterionic analogs (e.g., 2-ethyl derivative) . Methyl and hydroxyl groups at positions 2 and 3 reduce steric hindrance, enabling efficient alkylation compared to bulkier substituents (e.g., 3-methoxy-2-phenyl analog) .

Reactivity Trends :

- Dithione groups (-S⁻) in the target compound and its 2-ethyl analog facilitate nucleophilic alkylation, whereas dithiolone variants (-SH) exhibit instability due to tautomeric shifts .

Biological Activity: The zwitterionic structure correlates with moderate antimicrobial activity, while non-zwitterionic derivatives (e.g., 2-ethyl) show higher cytotoxicity, likely due to enhanced membrane permeability .

Lumping Strategy Relevance :

- Compounds with shared pyrazolo-thiazine cores and dithione groups can be "lumped" as surrogates in predictive models, as their reactivity and physicochemical behaviors align (e.g., similar degradation pathways under alkylation) .

Research Findings and Methodological Insights

- Experimental Validation : Spectroscopic and alkylation studies confirm the zwitterionic structure and regioselectivity of the target compound, distinguishing it from analogs with alternative substituents .

- Computational Limitations : While density-functional methods (e.g., Colle-Salvetti-type correlations) are widely used to predict molecular properties , experimental data remain critical for pyrazolo-thiazine systems due to their complex electronic environments.

Biological Activity

3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Chemical Formula : C₆H₅N₃OS₃

- Molecular Weight : 231.32 g/mol

- CAS Number : 68640-86-8

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazine ring and subsequent modifications to introduce hydroxyl and methyl groups. Specific synthetic routes may vary depending on the desired purity and yield.

Antimicrobial Properties

Research indicates that compounds similar to 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine derivatives exhibit significant antimicrobial activity. A study highlighted that thiazine derivatives can inhibit various bacterial strains including Escherichia coli and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MICs) as low as 0.21 µM .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal properties against Candida species. The structure-function relationship suggests that modifications to the thiazine core can enhance antifungal efficacy .

Antitumor Activity

Preliminary studies have also indicated potential antitumor activity. Thiazine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis in certain types of cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication .

- Membrane Interaction : Studies suggest that thiazine derivatives can modulate membrane properties and disrupt microbial cell membranes .

- Molecular Docking Studies : Computational studies indicate strong binding interactions with targets such as DNA gyrase and MurD enzyme in bacteria .

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of thiazine derivatives:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione?

- Methodology : The compound is synthesized via a two-step process:

Thiazolidinone Activation : Reacting 4-thiazolidinones with Lawesson’s reagent and dimethylformamide-dimethylacetal to form 5-dimethylaminomethylene-3-methyl-thiazolidine-4-thiones.

Cyclization : Treating the intermediate with hydrazine derivatives under acidic conditions to construct the pyrazolo-thiazine core.

- Critical Considerations : Monitor reaction temperature (reflux vs. room temperature) and solvent choice (e.g., DMF for crystallization) to optimize yield. Stereochemical outcomes may require further investigation, as TLC analysis often indicates a single diastereomer, but stereochemistry is not always confirmed .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize this compound?

- Experimental Design :

- 1H/13C NMR : Assign peaks for methyl (δ 2.1–2.5 ppm), hydroxy (δ 5–6 ppm, broad), and heterocyclic protons (δ 7–8 ppm). Confirm ring fusion via coupling patterns.

- IR Spectroscopy : Identify thione (C=S, ~1200–1250 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns.

- Validation : Cross-reference spectral data with synthesized analogs (e.g., pyrazolo[1,5-a]pyrimidines) to resolve ambiguities .

Advanced Research Questions

Q. How does regioselectivity influence the formation of the pyrazolo-thiazine core during cyclization?

- Mechanistic Insight : The reaction of hydrazine derivatives with activated thiazolidinones proceeds via nucleophilic attack at the electron-deficient carbon adjacent to the thione group. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies.

- Case Study : In analogous systems (e.g., pyrazolo[3,4-d]pyridazines), steric and electronic factors dictate whether cyclization occurs at the 3- or 4-position of the pyrazole ring .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying this compound’s reactivity and bioactivity?

- DFT Applications :

- Optimize geometry using B3LYP/6-31G(d) to calculate bond lengths/angles, correlating with X-ray crystallography data.

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking :

- Use AutoDock Vina to dock the compound into enzyme active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Validate binding poses via MD simulations and compare with antifungal agents like fluconazole .

Q. How can contradictions in experimental data (e.g., yield variability, spectral anomalies) be resolved?

- Troubleshooting Strategies :

- Yield Optimization : Screen solvents (DMF vs. ethanol) and catalysts (triethylamine vs. DBU) to address side reactions (e.g., hydrolysis).

- Spectral Discrepancies : Re-examine NMR sample preparation (e.g., deuterated solvent purity) or employ 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Case Example : In the synthesis of pyrazolo[1,5-a]pyrimidines, nitro group reduction inconsistencies were traced to competing pathways (e.g., over-reduction to amines) .

Q. What strategies are effective for functionalizing the thione groups to enhance bioactivity?

- Synthetic Modifications :

- Alkylation : React with alkyl halides (e.g., methyl iodide) to form thioethers, improving lipophilicity.

- Oxidation : Treat with H₂O₂ to convert thiones (C=S) to sulfoxides (C–SO–C), altering electronic properties.

- Biological Testing : Screen derivatives for antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using MIC assays, comparing with triazole-thione analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.